molecular formula C16H17BrN2O3S B2739211 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797309-47-7

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2739211
CAS RN: 1797309-47-7
M. Wt: 397.29
InChI Key: QTLXPIJDYRDPGW-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as anilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction . The crystal of the title compound often belongs to the monoclinic system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by various methods. For example, the empirical formula and molecular weight can be determined .

Scientific Research Applications

Synthesis and Antiprotozoal Activity A study on novel dicationic imidazo[1,2-a]pyridines, including compounds synthesized from 2-acetylfuran through a series of reactions including bromination and Suzuki coupling, demonstrated strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. This research showcases the potential of furan- and thiophene-derived compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Reactivity and Electrophilic Substitution Reactions The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions, highlight the diverse chemical transformations possible with furan-containing compounds, leading to various derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Antibacterial Activities and Computational Validation Research on N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated moderate to good yields in synthesis and significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. These findings, supported by docking studies and molecular dynamics simulations, suggest the potential of furan derivatives as antibacterial agents (Siddiqa et al., 2022).

PET Imaging Applications [11C]CPPC, a PET radiotracer specific for CSF1R, illustrates the use of furan-carboxamide derivatives in biomedical imaging. This tracer enables noninvasive imaging of microglial activity, offering insights into neuroinflammation in various neuropsychiatric disorders. This application underscores the potential of such compounds in advancing neuroimaging techniques (Horti et al., 2019).

Future Directions

The future directions in the study of similar compounds often involve the design and synthesis of novel derivatives, and evaluation of their biological activity . This includes anti-tubercular activity, fungicidal activity, and antiviral activities .

properties

IUPAC Name

4-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c17-13-7-14(23-10-13)15(20)18-8-11-1-4-19(5-2-11)16(21)12-3-6-22-9-12/h3,6-7,9-11H,1-2,4-5,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLXPIJDYRDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

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